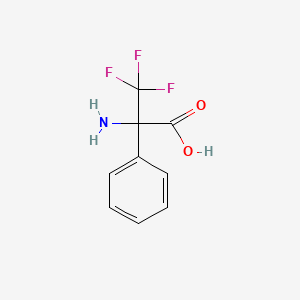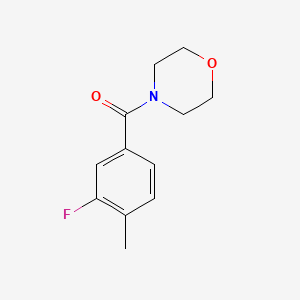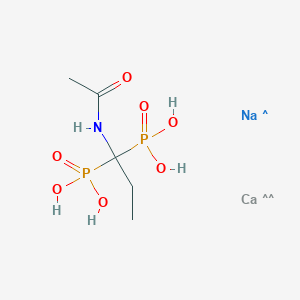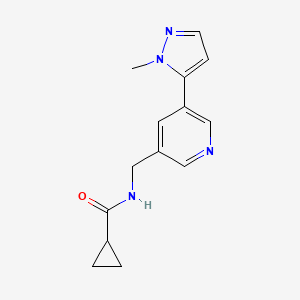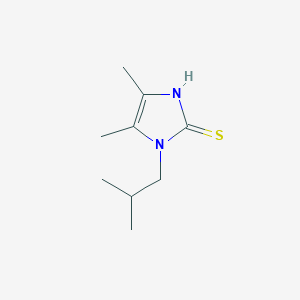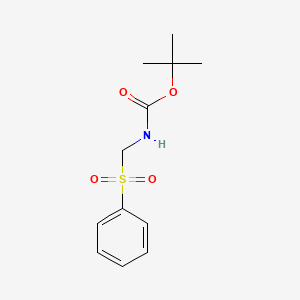
Tert-butyl ((phenylsulfonyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental Degradation and Bioremediation
Studies on compounds like Methyl tert-butyl ether (MTBE), which share a structural relation through the tert-butyl group, provide significant insights into environmental degradation processes and remediation techniques. For instance, the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrated the feasibility of applying radio frequency (RF) plasma technology for the effective degradation of air toxics, including MTBE. This suggests a potential avenue for the environmental management of similar compounds through advanced oxidation processes (Hsieh et al., 2011).
Synthetic Applications and Environmental Presence
The application of polymer membranes for the purification of fuel additives like MTBE highlights the importance of material science in addressing environmental challenges posed by such compounds. Research focusing on the separation of azeotropic mixtures through pervaporation points to the role of chemical engineering in mitigating the environmental impact of synthetic processes and products (Pulyalina et al., 2020).
Additionally, the widespread use and environmental occurrence of synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), which shares structural similarities with tert-butyl-based compounds, underscore the importance of monitoring and managing the environmental fate of these chemicals. This research brings to light the human exposure pathways and the necessity for future studies to develop novel compounds with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Biodegradation and Remediation Techniques
The biodegradation of MTBE, a compound structurally related to tert-butyl ((phenylsulfonyl)methyl)carbamate, offers insights into the microbial degradation pathways and the potential for bioremediation. Studies have demonstrated the aerobic and anaerobic degradation of MTBE, highlighting the diverse microbial mechanisms involved and the potential strategies for environmental remediation of tert-butyl-containing compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(benzenesulfonylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)13-9-18(15,16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSBXNNKFMZTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242161-32-5 |
Source


|
| Record name | tert-butyl N-[(benzenesulfonyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2472826.png)
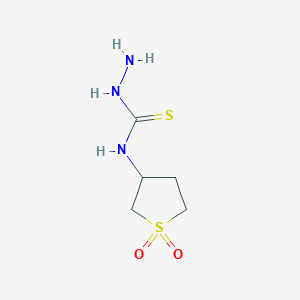
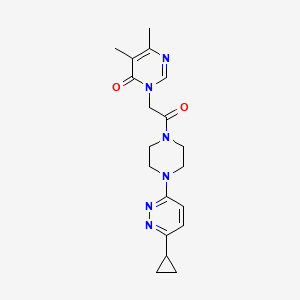
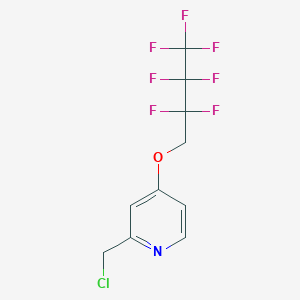


![4-Chlorobenzyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2472838.png)
![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)
